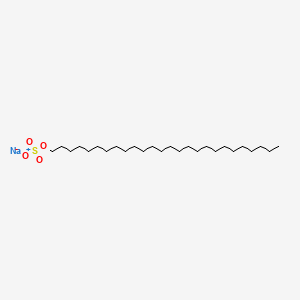
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester is an organophosphate compound with the molecular formula C8H19O3PS2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of methylphosphonothioic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the phosphorus atom.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phosphonic acids or their derivatives.
Reduction: Reduction reactions can produce phosphine derivatives.
Substitution: Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their activity and altering biochemical pathways.
Signal Transduction: It may interfere with signal transduction pathways, influencing cellular responses and functions.
Comparaison Avec Des Composés Similaires
This compound is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: This compound has a similar structure but with a different substituent on the sulfur atom.
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar reactivity but different functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
53151-69-2 |
|---|---|
Formule moléculaire |
C8H19O3PS2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
ethoxy-methyl-[2-[(S)-propylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS2/c1-4-7-14(9)8-6-11-12(3,13)10-5-2/h4-8H2,1-3H3/t12?,14-/m0/s1 |
Clé InChI |
AKAIDSGISZHBII-PYMCNQPYSA-N |
SMILES isomérique |
CCC[S@](=O)CCOP(=S)(C)OCC |
SMILES canonique |
CCCS(=O)CCOP(=S)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


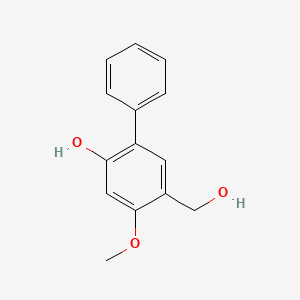
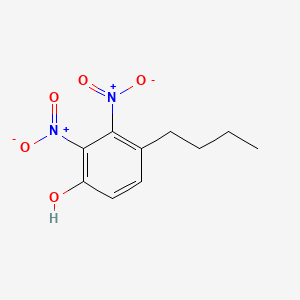
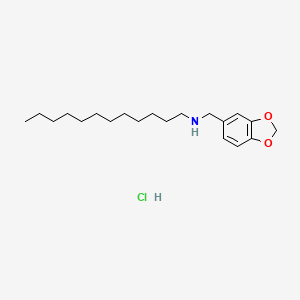
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
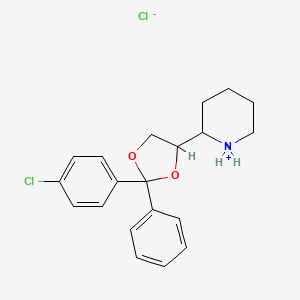

![Sodium;[(oxido-oxo-sulfooxy-lambda6-sulfanylidene)amino]oxymethane](/img/structure/B15346886.png)

![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)
![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)
